rel-((3AR,4R,6R,6aS)-6-(6-amino-9H-purin-9-yl)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)methanol
CAS No.:
Cat. No.: VC15804796
Molecular Formula: C14H19N5O3
Molecular Weight: 305.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H19N5O3 |
|---|---|
| Molecular Weight | 305.33 g/mol |
| IUPAC Name | [(3aS,4R,6R,6aR)-4-(6-aminopurin-9-yl)-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-6-yl]methanol |
| Standard InChI | InChI=1S/C14H19N5O3/c1-14(2)21-10-7(4-20)3-8(11(10)22-14)19-6-18-9-12(15)16-5-17-13(9)19/h5-8,10-11,20H,3-4H2,1-2H3,(H2,15,16,17)/t7-,8-,10-,11+/m1/s1 |
| Standard InChI Key | ZPYBQTVZVONOSP-OYBPUVFXSA-N |
| Isomeric SMILES | CC1(O[C@@H]2[C@H](C[C@H]([C@@H]2O1)N3C=NC4=C(N=CN=C43)N)CO)C |
| Canonical SMILES | CC1(OC2C(CC(C2O1)N3C=NC4=C(N=CN=C43)N)CO)C |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Stereochemistry
rel-((3AR,4R,6R,6aS)-6-(6-Amino-9H-purin-9-yl)-2,2-dimethyltetrahydro-3aH-cyclopenta[d] dioxol-4-yl)methanol (molecular weight: 305.33 g/mol) features a cyclopenta[d] dioxolane ring system fused to a purine base . The "rel-" prefix denotes relative stereochemistry, indicating that the compound is a racemic mixture or a diastereomer with unspecified absolute configuration. Key structural elements include:
-
A 6-amino-9H-purin-9-yl group, a modified adenine base.
-
A 2,2-dimethyltetrahydro-3aH-cyclopenta[d][1, dioxolane scaffold, which replaces the traditional ribose sugar in nucleosides.
-
A methanol substituent at the 4-position of the cyclopentane ring .
The stereochemical designations (3aR,4R,6R,6aS) define the spatial arrangement of chiral centers, critical for biological activity. This configuration is analogous to intermediates used in abacavir synthesis, a nucleoside reverse transcriptase inhibitor for HIV treatment .
Synonyms and Registry Identifiers
The compound is recognized under multiple identifiers:
Synthesis and Manufacturing Processes
Key Synthetic Routes
The synthesis of this compound involves multi-step strategies to achieve stereochemical precision. A patented method for analogous purine derivatives (IL135323A) outlines a process combining in situ deprotection, condensation, and cyclization :
-
Deprotection: Hydrolysis of N-protected cyclopentene precursors (e.g., acyl or oxycarbonyl groups) under acidic conditions.
-
Condensation: Coupling of the deprotected amine with a purine derivative (e.g., 6-chloropurine) in polar solvents (e.g., DMF) with a base (e.g., K₂CO₃).
-
Cyclization: Formation of the dioxolane ring via intramolecular etherification, facilitated by dimethyl groups at the 2-position .
This route avoids intermediate isolation, enhancing yield (reported >70% for analogous compounds) .
Stereochemical Control
The relative stereochemistry is achieved through:
-
Chiral auxiliaries: Use of enantiomerically pure starting materials.
-
Protecting groups: 2,2-Dimethyl groups stabilize the dioxolane ring during cyclization .
-
Solvent effects: Polar aprotic solvents (e.g., THF) favor desired stereochemical outcomes .
Structural and Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Insights
While explicit NMR data for this compound is unavailable, analogous structures exhibit:
-
¹H NMR:
-
¹³C NMR:
X-ray Crystallography
Crystallographic data for related compounds (e.g., abacavir intermediates) reveal:
-
Bond lengths: C-N bonds in the purine ring measure 1.33–1.37 Å.
-
Dihedral angles: The purine base and cyclopentane ring form a 88–92° angle, optimizing π-π stacking in biological targets .
Comparative Analysis with Analogous Compounds
Recent Advances and Future Directions
Stereoselective Synthesis
Recent patents (e.g., WO2012087881A1) highlight innovations in PI3K inhibitor synthesis, which could be adapted for purine derivatives . Techniques such as enzymatic resolution or asymmetric catalysis may improve stereochemical purity .
Computational Modeling
Molecular docking studies could predict binding affinities for viral polymerases, guiding structural optimization .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume